5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene
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Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene is a compound that features a thiophene ring substituted with two bromine atoms and a phenyl ring bearing two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) may be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound a valuable tool in studying molecular interactions and designing new materials[7][7].
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
918106-98-6 |
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Molecular Formula |
C12H4Br2F6S |
Molecular Weight |
454.03 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene |
InChI |
InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H |
InChI Key |
PDXNCDNRPZITMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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